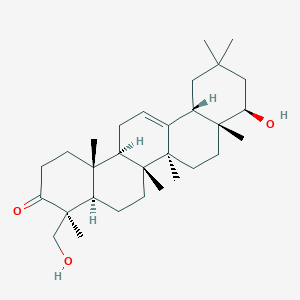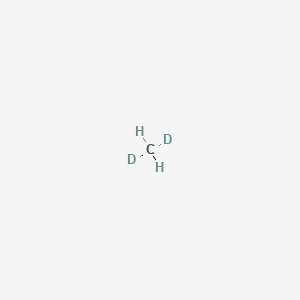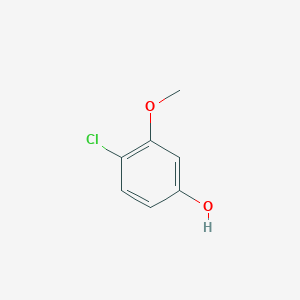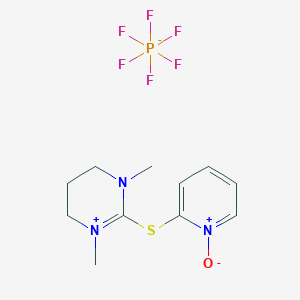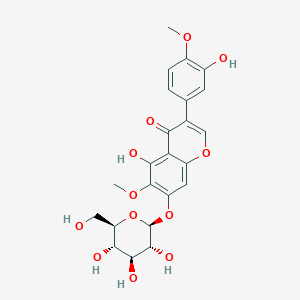
4-(ベンジルオキシ)-3-オキソブタン酸エチル
概要
説明
Ethyl 4-(benzyloxy)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a keto group on a butanoate backbone
科学的研究の応用
Ethyl 4-(benzyloxy)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
The compound’s potential to undergo reactions at the benzylic position suggests it could induce structural changes in its targets, potentially affecting their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-(benzyloxy)-3-oxobutanoate. For instance, the UV/PDS oxidation process has been used to remove similar compounds, suggesting that exposure to UV light could affect the stability of Ethyl 4-(benzyloxy)-3-oxobutanoate .
生化学分析
Biochemical Properties
Ethyl 4-(benzyloxy)-3-oxobutanoate may participate in biochemical reactions involving free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring in the compound allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Cellular Effects
It’s hypothesized that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Metabolic Pathways
The compound’s ability to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation suggests that it could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-(benzyloxy)-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(benzyloxy)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of ethyl acetoacetate with benzyl bromide in the presence of a base such as sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism, where the ethoxide ion attacks the benzyl bromide, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-(benzyloxy)-3-oxobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
化学反応の分析
Types of Reactions
Ethyl 4-(benzyloxy)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Ethyl 4-(benzyloxy)-3-hydroxybutanoate.
Substitution: Ethyl 4-(benzyloxy)-3-aminobutanoate or ethyl 4-(benzyloxy)-3-thiobutanoate.
類似化合物との比較
Ethyl 4-(benzyloxy)-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-(methoxy)-3-oxobutanoate: This compound has a methoxy group instead of a benzyloxy group, which affects its reactivity and applications.
Methyl 4-(benzyloxy)-3-oxobutanoate: The methyl ester variant has different physical properties and may exhibit different reactivity in certain reactions.
Ethyl 4-(benzyloxy)-3-hydroxybutanoate: This compound is the reduced form of ethyl 4-(benzyloxy)-3-oxobutanoate and has a hydroxyl group instead of a keto group.
The uniqueness of ethyl 4-(benzyloxy)-3-oxobutanoate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
特性
IUPAC Name |
ethyl 3-oxo-4-phenylmethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUTWLTWGKEWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431075 | |
| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67354-34-1 | |
| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



